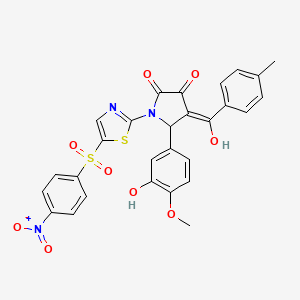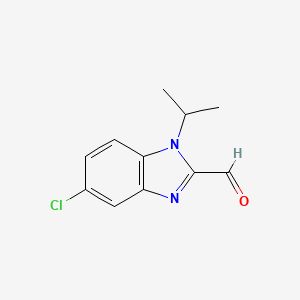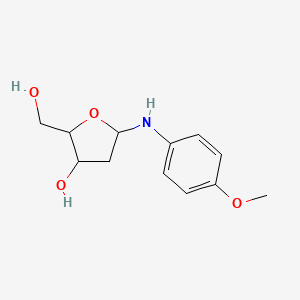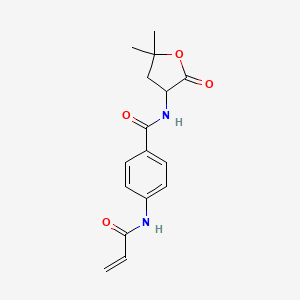
3-hydroxy-5-(3-hydroxy-4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-5-(3-hydroxy-4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C28H21N3O9S2 and its molecular weight is 607.61. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-5-(3-hydroxy-4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-5-(3-hydroxy-4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
Research has focused on novel synthesis methods and identifying pharmaceutical impurities of proton pump inhibitors, such as omeprazole, to enhance the development of these drugs and their safety profile. The synthesis process aims for high yield and simplicity, with the potential for the synthesized impurities to be used as standard references for further studies (S. Saini et al., 2019).
Cytochrome P450 Isoforms Inhibition
Another area of application is in the inhibition of cytochrome P450 (CYP) isoforms, critical for drug metabolism and drug-drug interactions. Research reviews the potency and selectivity of chemical inhibitors for various CYP isoforms, indicating the importance of these compounds in predicting and mitigating adverse drug interactions (S. C. Khojasteh et al., 2011).
Antifungal Activity
Compounds have been tested against pathogens like Fusarium oxysporum, with some showing efficient antifungal activity. This research contributes to the development of new antifungal agents, particularly for agricultural applications to combat diseases like Bayoud in date palms (Y. Kaddouri et al., 2022).
Synthesis of Heterocyclic Compounds
There's also interest in synthesizing unsymmetrically substituted coumarins, indicating the role of such compounds in drug development and the synthesis of natural products. These efforts aim to overcome challenges in selectively modifying coumarin derivatives for specific medical and chemical applications (R. Fatykhov et al., 2020).
Environmental Fate of Chemical Compounds
Research includes the study of parabens, which are widely used as preservatives, to understand their environmental fate, biodegradability, and potential as endocrine disruptors. This work is important for assessing the environmental and health impacts of these common chemical compounds (Camille Haman et al., 2015).
properties
IUPAC Name |
(4E)-5-(3-hydroxy-4-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O9S2/c1-15-3-5-16(6-4-15)25(33)23-24(17-7-12-21(40-2)20(32)13-17)30(27(35)26(23)34)28-29-14-22(41-28)42(38,39)19-10-8-18(9-11-19)31(36)37/h3-14,24,32-33H,1-2H3/b25-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCBTGCBTATDSK-WJTDDFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-5-(3-hydroxy-4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)
![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2555728.png)


